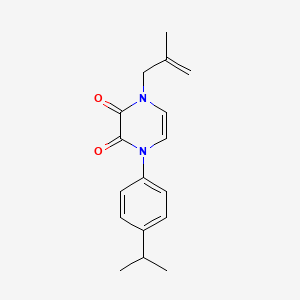
1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione, also known as MPPD, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. MPPD is a pyrazine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione has also been found to increase the levels of antioxidant enzymes such as SOD and CAT. In addition, 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione has been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione in lab experiments include its relatively low toxicity and its ability to exhibit multiple biological activities. However, the limitations of using 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione. One direction is to investigate its potential as a cancer treatment. Another direction is to study its effects on other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione involves the reaction of 4-(4-propan-2-ylphenyl)pyrazine-2,3-dione with isobutylene in the presence of a catalyst. The reaction results in the formation of 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione, which can be purified using various methods such as recrystallization or column chromatography. The synthesis of 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione has been found to exhibit various biological activities, making it a promising candidate for further research. Studies have shown that 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione has anti-inflammatory, antioxidant, and anticancer properties. 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione has also been found to inhibit the growth of tumor cells in vitro and in vivo, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
1-(2-methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)11-18-9-10-19(17(21)16(18)20)15-7-5-14(6-8-15)13(3)4/h5-10,13H,1,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUNMFXATDBSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

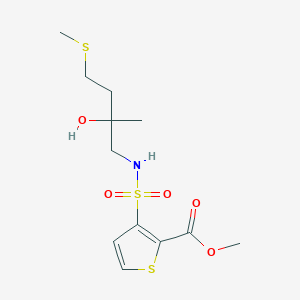
![7-Fluoro-2-methyl-3-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2679601.png)

![8-(4-fluorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2679606.png)
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2679607.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2679608.png)
![3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2679611.png)
![5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2679612.png)
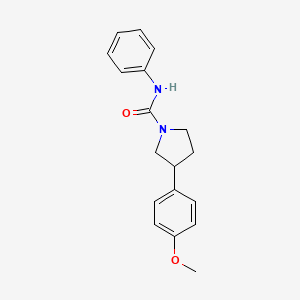
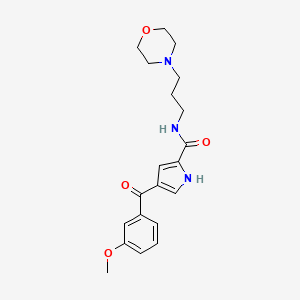
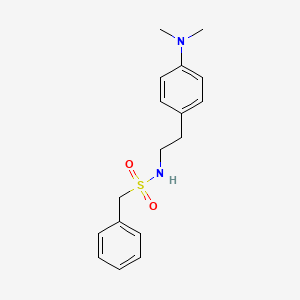
![5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2679619.png)
![N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B2679620.png)
